四氟硼酸盐

概述

描述

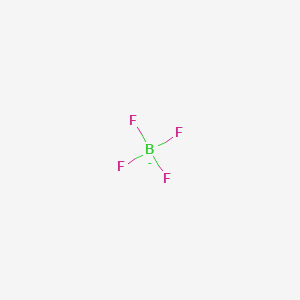

Tetrafluoroborate, also known as BF4-, is a commonly used anion in chemistry and biochemistry research. It is a highly stable compound and has a wide range of applications in various fields.

科学研究应用

含氟配位化合物的合成

四氟硼酸盐被用作合成含氟配位化合物的起始物质。这些化合物在化学计量和结构上各不相同,如单体、二聚体、四聚体和聚合物,取决于所使用的金属、配体和溶剂系统 (Reedijk, 1982)。

溶胶-凝胶合成中的促进剂

四氟硼酸盐离子(BF4-)在介孔二氧化硅的溶胶-凝胶合成中充当促进剂,增强了烷氧基硅烷的水解缩合反应。它有效地创建了具有良好六角结构和厚硅酸盐壁的热稳定和耐水性介孔二氧化硅 (Okabe et al., 2004)。

盐交换和氟化反应

四氟硼酸盐(BF4-)参与了与有机硼酸的盐交换反应,产生有机三氟硼酸盐。这个过程突显了BF4-交换氟原子的能力和其活性 (Lozada et al., 2023)。

亲电氟化反应

四氟硼酸盐用于亲电氟化反应,为有机分子引入氟提供了有效途径。一个特定的试剂,Selectfluor,展示了这种方法在有机合成中的广泛适用性 (Singh & Shreeve, 2004)。

环氧化合物开环的催化剂

四氟硼酸锌水合物是环氧化合物与胺的开环反应的高效催化剂,具有高产率和选择性。这种催化剂已应用于药物合成,如美托洛尔 (Pujala et al., 2011)。

PET成像中的生物分布

四氟硼酸盐被用于PET成像,特别是在灵长类动物的甲状腺成像中。它在表达钠/碘转运体(NIS)的器官中显示出特征性的生物分布 (Martí-Climent等,2015)。

总硼的测定

四氟硼酸盐离子(BF4-)用于离子色谱法测定总硼,通过将硼酸转化为BF4- (Katagiri et al., 2006)。

氟的电化学生产

四氟硼酸盐熔体被用作电化学生产氟的电解质,展示了用于氟生产的高效氧化反应 (Mamantov & Laher, 1989)。

超分子笼复合物组装

四氟硼酸盐离子的模板效应促进了超分子笼复合物的组装,展示了它在分子结构中的重要性 (Fleming et al., 1998)。

多功能润滑剂

烷基咪唑四氟硼酸盐被确定为各种接触材料的多功能润滑剂,表现出优异的减摩和抗磨性能 (Ye et al., 2001)。

属性

CAS 编号 |

14874-70-5 |

|---|---|

产品名称 |

Tetrafluoroborate |

分子式 |

BF4- |

分子量 |

86.81 g/mol |

IUPAC 名称 |

tetrafluoroborate |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1 |

InChI 键 |

ODGCEQLVLXJUCC-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F |

规范 SMILES |

[B-](F)(F)(F)F |

同义词 |

fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)